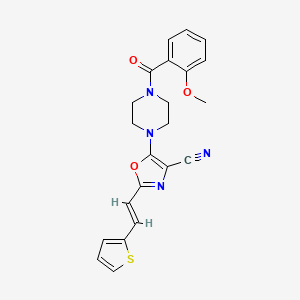

![molecular formula C8H16ClNOS B2487731 8-氧杂-1-氮杂螺[4.5]癸烷-3-硫醇;盐酸 CAS No. 2503207-34-7](/img/structure/B2487731.png)

8-氧杂-1-氮杂螺[4.5]癸烷-3-硫醇;盐酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

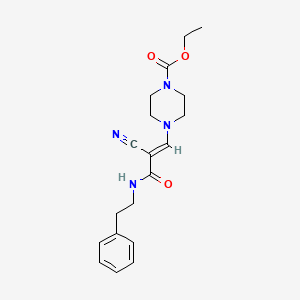

The synthesis of azaspirocyclic compounds, such as 8-oxa-1-azaspiro[4.5]decane derivatives, involves the formation of spirocyclic structures through the combination of cyclic ethers and amines. A convenient synthesis approach has been developed using commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, showing promise for the production of important biologically active compounds (Ogurtsov & Rakitin, 2020).

Molecular Structure Analysis

The molecular structure of azaspirocyclic compounds is characterized by the presence of a spiro linkage connecting two rings, one of which contains nitrogen. The crystal structure analysis of related compounds, such as 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, reveals the cyclohexyl ring adopts a chair conformation, indicating chiral properties of the compound (Wen, 2002).

Chemical Reactions and Properties

Azaspirocyclic compounds participate in various chemical reactions, including oxidative ipso-cyclization, which leads to the formation of thio- and oxo-spirocyclic derivatives. These reactions are often mediated by metal catalysts, such as copper, and involve sequential oxidative C–S bond formation and ipso-cyclization (Qian et al., 2015). Enhanced reactivity has been observed in derivatives of azaspirocyclic compounds in the Castagnoli-Cushman reaction with imines, showcasing a broad substrate scope (Rashevskii et al., 2020).

科学研究应用

皮肤疾病中的硫醇-二硫键稳态

硫醇化合物在维持还原硫醇和氧化形式二硫键之间动态平衡的过程中发挥着至关重要的作用,这对于细胞氧化还原稳态至关重要。这种平衡被称为硫醇-二硫键稳态(TDH),在皮肤疾病中具有重要意义。Erel和Neselioglu开发的一种新型自动化方法用于测量硫醇和二硫键水平,促进了这一领域的研究,突显了TDH在银屑病、白癜风和痤疮等疾病中的重要性。这表明硫醇化合物在治疗皮肤疾病方面可能具有潜在应用领域(Georgescu et al., 2022)。

氧化应激和抗氧化性质

硫醇基团在抗氧化防御机制中对抗氧化应激至关重要,这有助于预防各种疾病。对羟基肉桂酸(HCAs)及其结构活性关系在提供抗氧化效果方面的研究强调了某些结构特征的重要性,如不饱和键和羟基,对于抗氧化活性至关重要。这些见解可以指导开发具有增强效力的新型抗氧化分子,潜在地包括含硫醇化合物以管理与氧化应激相关的疾病(Razzaghi-Asl et al., 2013)。

化学合成和生物活性

关于氮杂硫代乙酸类化合物的综述展示了合成方法以及该类化合物所表现出的多样生物活性,包括抗氧化、抗微生物和抗炎症效应。这表明具有硫醇基团的化合物,如所讨论的化合物,可以合成用于各种生物应用,利用其反应性特性进行治疗用途(Chornous et al., 2016)。

安全和危害

属性

IUPAC Name |

8-oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NOS.ClH/c11-7-5-8(9-6-7)1-3-10-4-2-8;/h7,9,11H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOBDYNCEAZICA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC(CN2)S.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-6-phenylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2487653.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2487655.png)

![4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2487658.png)

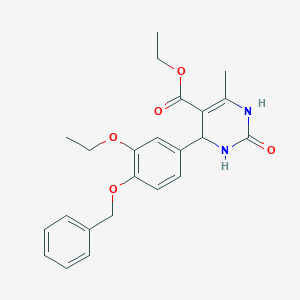

![Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2487659.png)

![N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2487661.png)

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2487662.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2487664.png)

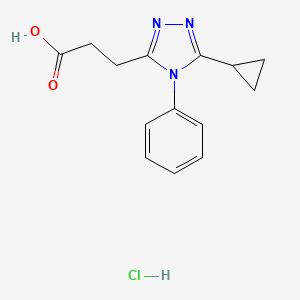

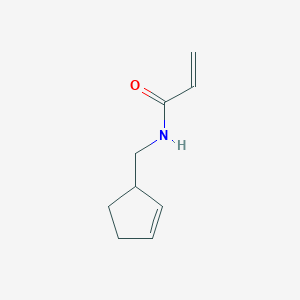

![5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2487669.png)